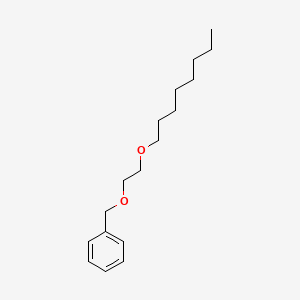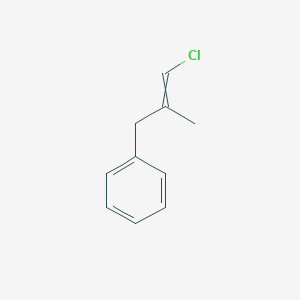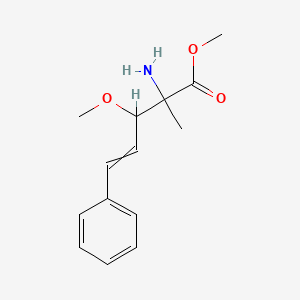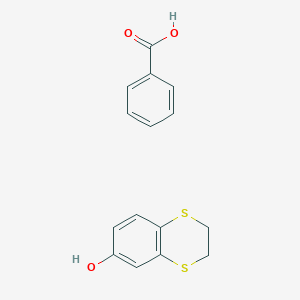![molecular formula C8H11F3O2S B14356424 [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane CAS No. 90427-22-8](/img/structure/B14356424.png)
[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane: is a chemical compound characterized by the presence of a trifluoromethanesulfonyl group attached to an ethylidene moiety, which is further connected to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane typically involves the reaction of cyclopentanone with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The resulting intermediate is then subjected to further reactions to introduce the ethylidene group, often using reagents like ethylidene diacetate under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, reduced cyclopentane compounds, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In chemistry, [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethanesulfonyl group imparts desirable properties such as increased stability and reactivity, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications allows researchers to create derivatives that can interact with specific biological targets.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The trifluoromethanesulfonyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity or altering their function. Additionally, the ethylidene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
相似化合物的比较
[1-(Trifluoromethanesulfonyl)ethylidene]cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
[1-(Trifluoromethanesulfonyl)ethylidene]benzene: Contains a benzene ring, offering different chemical properties and reactivity.
[1-(Trifluoromethanesulfonyl)ethylidene]cyclobutane: Features a cyclobutane ring, leading to different steric and electronic effects.
Uniqueness: The uniqueness of [1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane lies in its combination of the trifluoromethanesulfonyl group with the cyclopentane ring. This combination imparts specific chemical properties, such as increased stability and reactivity, which are not observed in its analogs with different ring structures. The cyclopentane ring also provides a unique steric environment that can influence the compound’s interactions with biological targets and its overall reactivity.
属性
CAS 编号 |
90427-22-8 |
|---|---|
分子式 |
C8H11F3O2S |
分子量 |
228.23 g/mol |
IUPAC 名称 |
1-(trifluoromethylsulfonyl)ethylidenecyclopentane |
InChI |
InChI=1S/C8H11F3O2S/c1-6(7-4-2-3-5-7)14(12,13)8(9,10)11/h2-5H2,1H3 |
InChI 键 |
XWJAWQIJEYSPAA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1CCCC1)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)


![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)



![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
